molecular formula C20H24FN7O B2631217 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 923512-23-6

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2631217
CAS No.: 923512-23-6
M. Wt: 397.458
InChI Key: LQNWELPURMAIKY-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, a piperazine ring, and a dimethylbutanone group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were determined by these methods .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive centers. The compound could potentially undergo reactions at the amide, amine, carbonyl, azide, and alkyne centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antagonistic Activity on 5-HT2 Receptors

Research has demonstrated that derivatives structurally related to the given compound, particularly those involving triazolo[4,5-d]pyrimidin-7-yl and fluorophenyl groups, have been synthesized and evaluated for their antagonist activity on 5-HT2 receptors. These compounds have shown promising activity, which is significant because 5-HT2 receptors are involved in various neurological and psychiatric disorders. The potent 5-HT2 antagonist activity of these derivatives suggests potential therapeutic applications in treating conditions like depression, anxiety, and schizophrenia (Watanabe et al., 1992).

Antihypertensive Potential

Compounds with a similar core structure, particularly those containing piperazine moieties, have been prepared and tested for their antihypertensive effects. Some derivatives have shown promising antihypertensive activity, highlighting the potential of such chemical entities in the development of new treatments for high blood pressure (Bayomi et al., 1999).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. For instance, their potential as CDK2 inhibitors could be further investigated . Additionally, the synthesis process could be optimized, and the compound could be structurally modified to improve its properties.

Biochemical Analysis

Biochemical Properties

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as an inhibitor of the GCN2 protein kinase, which is involved in the cellular stress response . The compound binds to the active site of GCN2, inhibiting its activity and thereby modulating the stress response pathway. Additionally, it interacts with other biomolecules such as USP28, a deubiquitinating enzyme, affecting protein stability and degradation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest at the S phase, and suppress epithelial-mesenchymal transition (EMT) progression . It also influences cell signaling pathways, particularly those involved in stress response and protein degradation, and alters gene expression patterns related to these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound binds to the active site of GCN2, inhibiting its kinase activity and preventing the phosphorylation of eIF2α, a key step in the stress response pathway . Additionally, it binds to USP28, leading to the inhibition of its deubiquitinating activity, which affects protein stability and turnover . These interactions result in changes in gene expression and cellular responses to stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular function . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteins without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy in modulating cellular processes .

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O/c1-20(2,3)12-16(29)26-8-10-27(11-9-26)18-17-19(23-13-22-18)28(25-24-17)15-6-4-14(21)5-7-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNWELPURMAIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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